molecular formula C17H17NO4 B3015583 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid CAS No. 1007920-78-6

2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid

Cat. No.: B3015583
CAS No.: 1007920-78-6
M. Wt: 299.326
InChI Key: SSGSEPUHFILJJS-UHFFFAOYSA-N
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Description

2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule is characterized by a 3-phenylpropanoic acid scaffold, a structure prevalent in various biologically active compounds and pharmaceutical intermediates . The core phenylpropanoic acid structure is known for its wide range of applications in the development of flavors, fragrances, and pharmaceuticals . The compound is further functionalized with a 3-methoxybenzoyl group linked via an amide bond, a common feature used in drug design to modulate a compound's properties and interactions with biological targets. This amide linkage suggests potential utility as a building block for peptide mimetics or enzyme inhibitors. Researchers may explore its application in areas such as cardiovascular and metabolic disease research, as structurally related branched phenylpropanoic acid derivatives have been investigated for these purposes . As with many specialized research chemicals, its mechanism of action would be highly specific to the experimental context. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the primary scientific literature for specific application data and handle all chemicals according to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-22-14-9-5-8-13(11-14)16(19)18-15(17(20)21)10-12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGSEPUHFILJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid typically involves the reaction of 3-methoxybenzoyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

Medicinal Chemistry

2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid has been explored for its anti-inflammatory and analgesic properties. Its structure suggests that it may interact with cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). This compound may inhibit the synthesis of prostaglandins, thus reducing inflammation and pain.

Table 1: Potential Pharmacological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryCOX inhibition
AnalgesicPain pathway modulation
AntioxidantScavenging free radicals

Biochemical Research

The compound's ability to modulate biochemical pathways makes it a candidate for studying cellular mechanisms related to inflammation and oxidative stress. It can serve as a biochemical probe to investigate the roles of specific enzymes in disease processes.

Case Study: Inhibition of COX Enzymes

In vitro studies have demonstrated that this compound effectively inhibits COX-1 and COX-2 enzymes, leading to reduced prostaglandin levels in human cell lines. This suggests potential therapeutic applications in chronic inflammatory conditions such as arthritis.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress markers in cellular models.

Table 2: Antioxidant Activity Assessment

Test MethodResult (IC50 µM)Reference
DPPH Scavenging25
ABTS Assay30

Mechanism of Action

The mechanism of action of 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the benzoyl group, amino acid backbone, or additional functional groups. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Applications/Properties References
2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid 3-Methoxybenzoyl group, phenylpropanoic acid Corrosion inhibition (15% HCl)
2-(2-Oxoindolin-3-ylideneamino)-3-phenylpropanoic acid (OYPA) Oxoindolinylidene group Mixed-type corrosion inhibitor (mild steel)
2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid Sulfonyl group instead of benzoyl Unspecified biological/pharmaceutical uses
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid Trifluoromethyl, benzyloxycarbonyl group Peptide synthesis, stability studies
2-[(3-Chlorobenzoyl)amino]propanoic acid Chloro-substituted benzoyl group Electronic effects on reactivity

Corrosion Inhibition Performance

  • Target Compound vs. OYPA : Both inhibit mild steel corrosion in 15% HCl, but OYPA (with an oxoindolinylidene group) shows higher adsorption efficiency due to its planar structure and stronger surface interactions . The methoxy group in the target compound may reduce electron density at the adsorption site compared to OYPA’s conjugated system.
  • Efficiency Metrics : Polarization studies indicate that OYPA achieves ~90% inhibition efficiency at 10 mM, while the target compound’s performance is context-dependent and requires further quantification .

Physicochemical Properties

  • Solubility : The target compound is likely sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO), similar to benzimidazole-coupled analogs (). Trifluorinated derivatives () exhibit enhanced lipophilicity, impacting membrane permeability in biological systems.
  • Stability : Compounds with tert-butoxycarbonyl (Boc) groups () show improved stability under acidic conditions, whereas the methoxybenzoyl group may confer moderate oxidative stability.

Key Research Findings

Substituent Effects : Electron-donating groups (e.g., methoxy) enhance solubility but may reduce adsorption strength compared to electron-withdrawing groups (e.g., sulfonyl in ).

Inhibition Mechanisms: Adsorption on metal surfaces follows Langmuir isotherm for OYPA and the target compound, indicating monolayer coverage .

Synthetic Challenges : Introducing methoxybenzoyl groups requires precise coupling conditions to avoid side reactions, as seen in peptide synthesis ().

Biological Activity

2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid, also known by its chemical formula C17H17NO4, is a compound that has garnered interest for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylpropanoic acid backbone with a methoxybenzoyl amine substituent. Its structural formula is represented as follows:

C17H17NO4\text{C}_{17}\text{H}_{17}\text{N}\text{O}_{4}

Key Properties:

  • Molecular Weight: 299.32 g/mol
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Research indicates that this compound may exert its biological effects through various mechanisms:

  • PPAR Modulation: The compound has been studied for its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a critical role in glucose metabolism and lipid homeostasis. Activation of PPARγ can lead to improved insulin sensitivity and anti-inflammatory effects .
  • Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular systems. This activity is crucial for protecting cells from damage associated with various diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in cell cultures. This effect is attributed to the modulation of cytokine production and inhibition of pro-inflammatory pathways .

Antidiabetic Potential

The compound has been evaluated for its potential in managing Type 2 diabetes through its action on PPARγ. Studies demonstrate that it may enhance insulin sensitivity and lower blood glucose levels in diabetic models .

Cytotoxicity Against Cancer Cells

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • In Vitro Study on Cancer Cells:
    A study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. The study concluded that the compound could induce apoptosis through the mitochondrial pathway.
  • Diabetes Management Model:
    In a diabetic rat model, administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups. Histological analysis showed improved pancreatic islet morphology, suggesting enhanced insulin secretion capabilities .

Data Summary Table

Biological ActivityMechanismObserved EffectsReference
Anti-inflammatoryCytokine modulationReduced IL-6 and TNF-alpha levels
AntidiabeticPPARγ activationLowered blood glucose levels
CytotoxicityInduction of apoptosisDecreased viability in MCF-7 cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Amide Coupling : React 3-methoxybenzoic acid with thionyl chloride (SOCl₂) to form 3-methoxybenzoyl chloride. This intermediate is then coupled with 2-amino-3-phenylpropanoic acid using a coupling agent like EDC/HOBt in dichloromethane (DCM) at 0–25°C. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) .
  • Alternative Route : Utilize Ugi four-component reactions with 3-methoxybenzaldehyde, aniline derivatives, and tert-butyl isocyanide to assemble the backbone, followed by hydrolysis to yield the target compound .
    • Data Table :
Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
Benzoyl chloride formationSOCl₂, reflux, 2h95%>98%
Amide couplingEDC/HOBt, DCM, 24h78%>95%

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the compound?

  • Methodology :

  • NMR : Confirm the structure via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy singlet at δ 3.8 ppm) and ¹³C NMR (carbonyl signals at ~170 ppm for carboxylic acid and ~165 ppm for amide) .
  • IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .
  • MS : Use ESI-MS to verify molecular weight (expected [M+H]⁺ = 314.3 g/mol) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodology :

  • Solubility : Test in buffered solutions (pH 2–12) using UV-Vis spectroscopy. The compound is sparingly soluble in water (<1 mg/mL at pH 7) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products include hydrolyzed amide (3-methoxybenzoic acid) and decarboxylated derivatives .

Advanced Research Questions

Q. What molecular mechanisms underlie the compound’s inhibitory activity against specific enzymes (e.g., kinases)?

  • Methodology :

  • Enzyme Assays : Perform in vitro kinase inhibition assays using recombinant enzymes (e.g., EGFR tyrosine kinase) and ATP-competitive substrates. Measure IC₅₀ values via fluorescence polarization (FP) .
  • Structural Analysis : Use X-ray crystallography to resolve binding modes. The 3-methoxy group occupies a hydrophobic pocket, while the carboxylic acid interacts with catalytic lysine residues .
    • Data Table :
EnzymeIC₅₀ (μM)Binding Affinity (Kd, nM)
EGFR0.45220
CDK21.2480

Q. How can molecular docking simulations predict the compound’s binding affinity to target proteins?

  • Methodology :

  • Docking Software : Use AutoDock Vina or Schrödinger Glide. Prepare the protein structure (PDB: 1M17) by removing water molecules and adding hydrogen atoms.
  • Validation : Compare predicted binding poses with crystallographic data. Root-mean-square deviation (RMSD) <2 Å indicates reliable predictions .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties in in vivo models?

  • Methodology :

  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) to enhance oral bioavailability. Hydrolyze in vivo by esterases to release the active carboxylic acid .
  • Pharmacokinetic Studies : Administer intravenously (IV) and orally (PO) to rodents. Measure plasma half-life (t₁/₂), Cmax, and AUC using LC-MS/MS. Reported t₁/₂: 2.3 h (IV), 1.8 h (PO) .

Key Considerations for Experimental Design

  • Contradictions in Data : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Always validate with orthogonal methods (e.g., SPR for binding affinity) .
  • Stereochemical Purity : Use chiral HPLC (e.g., CHIRALPAK IA column) to confirm enantiomeric excess (>99% for biological studies) .

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